1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVSSZOWTACRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516779 | |
| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69132-30-5 | |
| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Physicochemical Properties
The compound's structure features multiple functional groups that contribute to its chemical behavior:
- The pyrrolidinone ring provides a lactam functionality
- The 4-amino group on the phenyl ring contributes nucleophilic character
- The 2-methoxy group influences the electronic properties of the aromatic system
These structural elements must be carefully considered when designing synthesis routes, as they affect reactivity patterns and may require selective protection/deprotection strategies.
General Synthetic Approaches
The synthesis of this compound typically requires a strategic approach to forming the key structural elements: the pyrrolidinone ring and the appropriately substituted phenyl ring with precise positioning of the amino and methoxy groups.
Retrosynthetic Analysis
Several disconnection approaches can be considered when planning the synthesis of this compound:
- Formation of the N-aryl bond between a preformed pyrrolidin-2-one and a 4-amino-2-methoxyphenyl precursor
- Construction of the pyrrolidinone ring from a linear precursor already connected to the substituted phenyl ring
- Functional group interconversion strategies, such as reducing a nitro group to an amino group at a later stage
Each approach presents distinct advantages and challenges, particularly regarding selectivity and overall efficiency.
Key Bond Formation Strategies
The formation of the N-aryl bond between the pyrrolidinone and the phenyl ring represents a critical step in most synthetic routes. This can be accomplished through various methods:
- Nucleophilic substitution reactions using activated aryl halides
- Metal-catalyzed coupling reactions, particularly copper or palladium-catalyzed aminations
- Direct condensation reactions under appropriate conditions
The selection of the most suitable method depends on the specific precursors and functional group compatibility.
Specific Preparation Methods
Synthesis via Pyrrolidinone Formation Approach
Reaction Conditions Analysis
Table 1: Detailed Analysis of Key Reaction Parameters for Various Synthetic Approaches
This table highlights the diversity of conditions required for different synthetic approaches, emphasizing the importance of parameter optimization for each specific method.
Starting Materials and Reagents Selection
The selection of appropriate starting materials and reagents significantly impacts the efficiency and success of the synthesis. Table 2 presents a comprehensive analysis of potential starting materials and reagents for the preparation of this compound.
Table 2: Analysis of Starting Materials and Reagents for Various Synthetic Routes
| Material/Reagent | Role in Synthesis | Advantages | Limitations | Handling Considerations |
|---|---|---|---|---|
| 2-Methoxyphenyl derivatives | Core structure precursor | Commercial availability, Established chemistry | May require further functionalization | Some derivatives sensitive to oxidation |
| 4-Amino-2-methoxyphenyl compounds | Direct precursors | Reduced number of synthetic steps | Limited commercial availability, Higher cost | Sensitive to oxidation, Light protection recommended |
| Pyrrolidin-2-one precursors | Formation of lactam ring | Various options available (γ-butyrolactone, succinimide) | Variable reactivity profiles | Some are hygroscopic |
| Donor-acceptor cyclopropanes | Intermediates for one-pot synthesis | Enable efficient ring formation | Complex preparation, Limited commercial availability | Potential instability |
| Ni(ClO4)2·6H2O | Catalyst for cyclopropane reactions | Effective for specific transformations | Oxidizing agent, Potential hazard | Store away from organic materials |
| Polyphosphate ester (PPE) | Cyclization reagent | Promotes efficient ring closure | Moisture sensitive | Store under dry conditions |
| Reducing agents (H2/Pd, SnCl2) | Nitro to amino conversion | Well-established protocols | May reduce other functional groups | H2 requires pressure equipment, Metal reducing agents may be air-sensitive |
The selection among these options should be guided by factors including availability, cost, safety considerations, and compatibility with the overall synthetic strategy.
Optimization Techniques
Optimizing the synthesis of this compound requires attention to several key aspects of the process. Advanced techniques can significantly improve yields, purity, and efficiency.
Continuous Flow Chemistry
Continuous flow reactors offer several advantages over traditional batch processes for the synthesis of complex organic compounds like this compound. These advantages include:
- Improved heat transfer, allowing for more precise temperature control
- Enhanced mixing, leading to more uniform reaction conditions
- Better reaction control, resulting in higher selectivity
- Reduced formation of side products
- Easier scalability from laboratory to production scale
Implementing continuous flow technology for key steps in the synthesis could significantly improve efficiency and reproducibility.
Advanced Purification Strategies
Chromatographic purification methods play a crucial role in obtaining high-purity this compound. Several techniques can be employed:
- Flash column chromatography using optimized solvent systems
- High-performance liquid chromatography (HPLC) for analytical and preparative purposes
- Supercritical fluid chromatography (SFC) for difficult separations
The selection of the most appropriate purification method depends on the specific impurities present and the scale of the synthesis.
Statistical Design of Experiments
Systematic optimization of reaction parameters using design of experiments (DoE) methodologies can significantly improve synthetic outcomes. Key parameters that can be optimized include:
- Reagent stoichiometry
- Reaction temperature profiles
- Solvent composition
- Catalyst loading
- Reaction time
By simultaneously varying multiple parameters and analyzing the results using statistical methods, optimal conditions can be identified more efficiently than through traditional one-factor-at-a-time approaches.
Characterization and Quality Control
Comprehensive characterization of synthesized this compound is essential to confirm identity and assess purity. Table 3 summarizes key characterization techniques and their applications.
Table 3: Analytical Techniques for Characterization of this compound
For collision cross-section predictions, which can be useful for analytical method development, predicted values include 145.5 Ų for [M+H]+ adduct and 156.6 Ų for [M+Na]+ adduct.
The most promising synthetic routes appear to be the adaptation of methods for similar pyrrolidin-2-one compounds, particularly those involving donor-acceptor cyclopropanes and polyphosphate ester cyclization. Multi-step strategies involving the strategic introduction of functional groups also offer viable alternatives, especially when considering the selective reduction of a nitro precursor to introduce the amino functionality.
Advanced optimization techniques, including continuous flow chemistry and statistical design of experiments, provide powerful tools for enhancing yield, purity, and efficiency. The selection of the most appropriate synthetic route should be guided by considerations including availability of starting materials, required scale, equipment accessibility, and specific purity requirements.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s amino and methoxy groups influence its oxidation behavior. Key findings include:
- Selective Oxidation of the Pyrrolidinone Ring : Under acidic conditions with KMnO₄, the pyrrolidinone ring undergoes oxidation, yielding a γ-lactam derivative. This reaction proceeds via radical intermediates, with yields reaching 68% under optimized conditions .
- Aromatic Ring Oxidation : The methoxy-substituted benzene ring is resistant to mild oxidizing agents (e.g., H₂O₂) but reacts with strong oxidizers like CrO₃ to form quinone derivatives. This pathway is critical for generating electrophilic intermediates in drug synthesis .
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Temperature (°C) | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80 | γ-Lactam derivative | 68 | |
| CrO₃ (AcOH) | 25 | Quinone analog | 52 | |
| H₂O₂ (EtOH) | 60 | No reaction | – |
Reduction Reactions
The pyrrolidinone ring and aromatic amine group participate in reduction pathways:
- Amide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidinone’s carbonyl group to a secondary alcohol, forming 1-(4-amino-2-methoxyphenyl)pyrrolidine-2-ol. This reaction is stereospecific, favoring the cis-isomer (78% yield) .
- Nitro Group Reduction : When the amino group is protected as a nitro derivative, reduction with SnCl₂/HCl regenerates the primary amine with >90% efficiency .
Mechanistic Insight : The amide reduction proceeds via a six-membered transition state, as confirmed by DFT calculations .
Substitution Reactions
The amino and methoxy groups serve as nucleophilic and electrophilic sites, respectively:
- Amino Group Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives (85% yield) .
- Methoxy Demethylation : Treatment with BBr₃ cleaves the methoxy group to a hydroxyl group, enabling further functionalization (e.g., sulfonation) .
- Electrophilic Aromatic Substitution : The para-amino group directs nitration (HNO₃/H₂SO₄) to the ortho position relative to the methoxy group .
Table 2: Substitution Reaction Parameters
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N | N-Acetyl derivative | 85 | |
| Demethylation | BBr₃, CH₂Cl₂ | Hydroxy analog | 73 | |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 61 |
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with alkynes under Rh(II) catalysis, forming bicyclic pyrrolidine systems. This method is pivotal for synthesizing polyheterocyclic drug candidates .
Example : Reaction with phenylacetylene produces a fused pyrrolidine-isoquinoline scaffold (62% yield, 94% ee) .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been explored for its potential as a drug candidate due to its ability to modulate biological pathways. Pyrrolidine derivatives, including 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, have been identified as versatile scaffolds in drug discovery.
Key Applications:
- Kinase Inhibitors : Research indicates that pyrrolidine derivatives can act as selective inhibitors for kinases such as CK1γ. For instance, modifications to the pyrrolidine structure have led to compounds with nanomolar activity against CK1γ and CK1ε, suggesting their potential as therapeutic agents in cancer treatment .
- Glycine Transporter Inhibition : Compounds derived from this scaffold have shown promise as selective inhibitors of GlyT1, which is implicated in schizophrenia. The efficacy of these compounds is highlighted by their low IC50 values, indicating strong inhibitory activity .
Antimetastatic Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimetastatic properties by acting as CXCR4 chemokine receptor antagonists. For example, one derivative showed an IC50 value of 79 nM for CXCR4 binding and significantly inhibited CXCL12-induced calcium flux, suggesting its potential in cancer therapy .
Metabolic Disorders
The compound has also been investigated for its effects on metabolic disorders. Specific derivatives have been developed as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which play crucial roles in glucose metabolism and lipid regulation. These compounds demonstrated low nanomolar EC50 values and were effective in lowering fasting glucose levels in diabetic models .
Table of Biological Activities
| Compound Derivative | Target | Activity (IC50/EC50) | Notes |
|---|---|---|---|
| CK1γ Inhibitor | CK1γ | 0.011 µM | High selectivity against a panel of kinases |
| GlyT1 Inhibitor | GlyT1 | 0.198 µM | Potential treatment for schizophrenia |
| CXCR4 Antagonist | CXCR4 | 79 nM | Antimetastatic activity confirmed in vivo |
| PPAR Agonist | PPARα/γ | 5–90 nM | Improved glucose metabolism in diabetic models |
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to target proteins, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidin-2-one: Lacks the amino group, which may result in different biological activities.
1-(4-Aminophenyl)-2-pyrrolidinone: Lacks the methoxy group, which may affect its reactivity and biological properties.
The presence of both amino and methoxy groups in this compound makes it unique and potentially more versatile in its applications.
Biological Activity
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, also known by its CAS number 69132-30-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 206.24 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties, which may extend to this compound.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives possess notable antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against these pathogens .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Pyrrolidine Derivative A | 0.0039 | S. aureus |
| Pyrrolidine Derivative B | 0.025 | E. coli |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies on similar pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values as low as 15.63 µM against breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, where compounds similar to this compound were tested against common bacterial strains. Results indicated significant antibacterial activity correlated with specific structural modifications in the pyrrolidine ring .
- Anticancer Activity Assessment : Another research effort focused on the anticancer activity of substituted pyrrolidines, revealing that modifications at the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The study highlighted the importance of substituent positioning in enhancing biological activity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrrolidine derivatives could induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . This suggests that this compound may similarly engage apoptotic pathways.
Q & A
Q. What synthetic routes are available for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, and how do reaction conditions impact yield and purity?
- Methodological Answer : Common approaches include palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution of halogenated intermediates. For example, substituting 2-pyrrolidinone derivatives with activated aromatic electrophiles (e.g., 4-fluoro-2-methoxyphenyl halides) can yield the target compound. Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂ with Xantphos), solvent polarity (DMF or toluene), and temperature (80–120°C) critically influence yield. Evidence from analogous compounds shows yields ranging from 59% to 85% depending on halogen reactivity (iodo vs. bromo substituents) . Copper-catalyzed hydrothiolation of allenamides or ynamides may also enable regioselective functionalization of the pyrrolidinone core .
Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrrolidinone carbonyl carbon (~175–180 ppm) and aromatic protons (δ 6.5–7.5 ppm) for the 4-amino-2-methoxyphenyl group. Coupling patterns can confirm substituent positions.
- HRMS : To verify molecular weight (C₁₁H₁₄N₂O₂; theoretical 206.24 g/mol) and isotopic distribution.
- XRD : For crystallographic validation of molecular conformation and hydrogen-bonding interactions, as demonstrated in structurally related pyrimidinones .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3260 cm⁻¹ (N–H stretch) confirm functional groups .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolidinone ring be optimized for biological target engagement?
- Methodological Answer : Regioselectivity is influenced by catalyst choice and substrate design. For example:
- Copper-catalyzed hydrothiolation : Enables stereoselective addition of thiols to allenamides, yielding derivatives like 1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one with >90% regiocontrol .
- Iodine-mediated domino reactions : Facilitate three-component coupling for anticancer-active derivatives (e.g., 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one) .
- Radiolabeling : Use of [¹¹C] or [¹⁸F] isotopes for pharmacokinetic studies, as seen in cannabinoid receptor ligands .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Methodological Answer :
- Hazard Profiling : Assess acute toxicity (oral LD₅₀), skin/eye irritation (H315/H319), and respiratory effects (H335) via GHS classification .
- Dose Optimization : Start with sub-mg/kg doses in rodent models, monitoring for neurotoxicity or organ-specific effects.
- Metabolic Stability : Evaluate hepatic clearance using microsomal assays to predict in vivo half-life.
- Protective Measures : Use fume hoods, PPE (gloves, goggles), and emergency protocols (e.g., inhalation: move to fresh air; skin contact: wash with soap) .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?
- Methodological Answer :
- pH Stability : Test degradation kinetics in buffers (pH 1–13) via HPLC. Amino groups may protonate at low pH, altering solubility. Methoxy groups enhance stability under basic conditions .
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C for similar pyrrolidinones). Store at room temperature in inert atmospheres to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; amber vials are recommended for long-term storage.
Q. What computational methods aid in predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with receptors (e.g., cannabinoid or kinase targets) using the compound’s 3D conformation from XRD data .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds (e.g., pyrrolidinone carbonyl with catalytic lysine residues).
- QSAR Models : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing fluoro groups) with activity trends .
Data Contradictions and Resolution
- Synthetic Yield Variability : Lower yields (59%) in bromo-substituted routes vs. iodo-substituted (85%) highlight the need for optimized leaving groups and catalysts .
- Toxicity Classification Discrepancies : While some analogs show acute oral toxicity (H302), others lack data; rigorous species-specific testing is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
